molecular formula C16H18BrN5O8 B1139814 8-Bromoguanosine 2',3',5'-triacetate CAS No. 15717-45-0

8-Bromoguanosine 2',3',5'-triacetate

Cat. No.: B1139814
CAS No.: 15717-45-0
M. Wt: 488.25 g/mol
InChI Key: JLZCAXCVNVVXJL-UHFFFAOYSA-N
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Description

8-Bromoguanosine 2',3',5'-triacetate, also known as this compound, is a useful research compound. Its molecular formula is C16H18BrN5O8 and its molecular weight is 488.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine is viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral therapies.

Mode of Action

8-Bromo-2’,3’,5’-tri-O-acetylguanosine interacts with its target by integrating into the viral RNA chain during replication . This integration disrupts the normal function of the RNA polymerase, inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral RNA replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the replication of the viral genome, preventing the production of new virus particles .

Pharmacokinetics

It is known to be soluble in dmso and methanol when heated

Result of Action

The result of the compound’s action is the inhibition of viral replication. This can prevent the spread of the virus within the host organism, helping to control the infection .

Action Environment

The efficacy and stability of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine can be influenced by various environmental factors. For example, the compound is stable at -20°C , suggesting that it may be less effective at higher temperatures. Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and affect its action.

Properties

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCAXCVNVVXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935621
Record name 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15717-45-0
Record name NSC174056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC79210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoguanosine 2',3',5'-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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